molecular formula C8H7BrN2 B592039 7-Bromo-5-methyl-1H-indazole CAS No. 885272-97-9

7-Bromo-5-methyl-1H-indazole

Cat. No. B592039
CAS RN: 885272-97-9
M. Wt: 211.062
InChI Key: NCFBKDULJLGGSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Bromo-5-methyl-1H-indazole” is a chemical compound with the CAS Number: 885272-97-9 . It is a solid substance at ambient temperature . This compound is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .


Synthesis Analysis

The synthesis of indazole derivatives has been a topic of interest in the field of medicinal chemistry . Various methods have been developed for the synthesis of indazole derivatives . For instance, 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes provide 3-alkyl/aryl-1H-indazoles . Another method involves the reaction of N-acyl-N’-substituted hydrazines with aryl iodides .


Molecular Structure Analysis

The molecular weight of “7-Bromo-5-methyl-1H-indazole” is 211.06 . The InChI key, which is a unique identifier for chemical substances, is also provided for this compound .


Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions. For example, N-tosylhydrazones can react with arynes under mild reaction conditions to afford 3-substituted indazoles . Also, the reaction of N-acyl-N’-substituted hydrazines with 2-bromoarylcarbonylic compounds can provide 1-aryl-1H-indazoles .


Physical And Chemical Properties Analysis

“7-Bromo-5-methyl-1H-indazole” is a solid substance at ambient temperature . The storage temperature for this compound is also at ambient temperature .

Scientific Research Applications

Synthetic Approaches

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . The synthesis of 1H- and 2H-indazoles has been a focus of recent research . Strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Medicinal Applications

Indazole compounds have been found to have antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . This makes them valuable in the development of new drugs and therapies.

Inhibitors of Phosphoinositide 3-Kinase δ

Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . This highlights their potential in the field of respiratory medicine.

Catalyst and Solvent-Free Conditions

Recent research has focused on developing synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions . This is significant for green chemistry and sustainability.

Antimicrobial Activities

Indazole compounds have shown moderate-to-high activity against test cultures of Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli . This suggests potential applications in the development of new antimicrobial agents.

Antistaphylococcal Activity

Specific indazole compounds, such as 2,3-Diphenyl-7-(5-nitrofurfurylidene)-3,3a,4,5,6,7-hexahydroindazole, have been found to have high antistaphylococcal activity . This could be particularly useful in combating drug-resistant strains of Staphylococcus.

Mechanism of Action

Indazole derivatives have a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities . For instance, some indazole derivatives have been developed as filamentous temperature-sensitive protein Z (FtsZ) inhibitors .

Future Directions

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Therefore, numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on developing new synthetic methods and exploring the biological activities of novel indazole derivatives .

properties

IUPAC Name

7-bromo-5-methyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-6-4-10-11-8(6)7(9)3-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFBKDULJLGGSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679872
Record name 7-Bromo-5-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-5-methyl-1H-indazole

CAS RN

885272-97-9
Record name 7-Bromo-5-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885272-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-5-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.